molecular formula C13H14O3P+ B14390573 (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium CAS No. 88648-42-4

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium

Katalognummer: B14390573
CAS-Nummer: 88648-42-4
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: LLGFLWOCSKCZKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, and a methoxy group attached to an oxophosphanium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium typically involves the reaction of naphthalene derivatives with phosphonium reagents under controlled conditions. One common method includes the use of naphthalene-1-methanol and a phosphonium salt in the presence of a base to facilitate the formation of the oxophosphanium core.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce phosphine oxides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is used as a precursor for synthesizing various organic compounds

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe for investigating enzyme activities or as a building block for designing bioactive molecules.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxynaphthalene: A simpler compound with a methoxy group attached to a naphthalene ring.

    Naphthalene-1-methanol: Contains a hydroxymethyl group attached to a naphthalene ring.

    Naphthalene-1-acetic acid: Features an acetic acid group attached to a naphthalene ring.

Uniqueness

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is unique due to the presence of both a hydroxyethyl group and a methoxy group attached to an oxophosphanium core

Eigenschaften

CAS-Nummer

88648-42-4

Molekularformel

C13H14O3P+

Molekulargewicht

249.22 g/mol

IUPAC-Name

1-hydroxyethyl-(naphthalen-1-ylmethoxy)-oxophosphanium

InChI

InChI=1S/C13H14O3P/c1-10(14)17(15)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3/q+1

InChI-Schlüssel

LLGFLWOCSKCZKV-UHFFFAOYSA-N

Kanonische SMILES

CC(O)[P+](=O)OCC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.